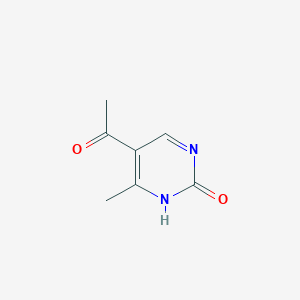
5-Acetyl-4-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-methylpyrimidin-2(1H)-one is a pharmaceutical intermediate and a heterocyclic compound . It is also classified as a pyrimidine compound and a ketone .
Synthesis Analysis
The synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one has been reported in several studies . An alternative novel one-pot reaction methodology for the synthesis of this compound was described in a study .Molecular Structure Analysis
The molecular structure of 5-Acetyl-4-methylpyrimidin-2(1H)-one is characterized by single-crystal X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains parallel to [010] .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one include a molecular weight of 152.15100, a density of 1.28 g/cm3, a boiling point of 376.8ºC at 760 mmHg, and a flash point of 181.7ºC . The melting point and MSDS are not available .科学的研究の応用
Medicinal Chemistry
5-Acetyl-4-methylpyrimidin-2(1H)-one: serves as a key intermediate in the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide , a compound that has been studied for its potential medicinal properties . The compound’s ability to form π–π interactions and hydrogen-bonding networks suggests it could be useful in designing drugs with specific target binding characteristics.
Materials Science
The molecular interactions and crystal structure of derivatives of 5-Acetyl-4-methylpyrimidin-2(1H)-one indicate potential applications in materials science . These compounds could be used to create new materials with specific optical or electronic properties due to their organized molecular chains and three-dimensional networks.
Biochemistry
In biochemistry, the compound’s ability to participate in hydrogen bonding and π–π interactions can be harnessed to study protein-ligand interactions . It could be used as a probe to understand the binding dynamics in complex biological systems.
特性
IUPAC Name |
5-acetyl-6-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYGEOXVDIMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC(=O)N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462907 |
Source


|
| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-methylpyrimidin-2(1H)-one | |
CAS RN |
113246-41-6 |
Source


|
| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)

![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)






![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)



